4-(1-Aminoethyl)-2-methylbenzonitrile
Description
4-(1-Aminoethyl)-2-methylbenzonitrile is a nitrile-substituted aromatic compound featuring a primary amine group on the ethyl side chain and a methyl group at the ortho position of the benzene ring.
Properties
IUPAC Name |
4-(1-aminoethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5,8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJNHRMERBWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with an appropriate amine under controlled conditions. One common method is the reductive amination of 2-methylbenzonitrile using an amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1-Aminoethyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-methylbenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes critical differences between 4-(1-Aminoethyl)-2-methylbenzonitrile and its analogs based on substituent patterns, molecular weight, and functional groups.
Key Observations:
- The chlorine substituent in introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to methyl-substituted analogs .
- Steric Hindrance: Bulkier substituents, such as the 2-methylphenethyl group in , may reduce accessibility of the amino group for interactions with biological targets or catalysts .
Physicochemical and Functional Differences
- Polarity and Solubility :
- Reactivity :
- The primary amine in the target compound is more nucleophilic than secondary amines in analogs like , which are sterically hindered .
- The nitrile group in all analogs can undergo hydrolysis to carboxylic acids under acidic or basic conditions, but electron-withdrawing substituents (e.g., -Cl in ) may accelerate this process .
Biological Activity
4-(1-Aminoethyl)-2-methylbenzonitrile, also known as this compound hydrochloride, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
The compound features an aminoethyl group attached to a methyl-substituted benzonitrile core. This specific combination of functional groups contributes to its reactivity and biological activity. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This has been observed in studies focusing on cyclin-dependent kinases (CDKs) and other protein kinases, suggesting potential applications in cancer therapy .
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis. This interaction is critical for its potential use in treating diseases characterized by abnormal cell proliferation.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that the compound induces apoptosis in cancer cells, evidenced by DNA fragmentation and morphological changes typical of programmed cell death .
- IC50 Values : The compound demonstrates promising IC50 values in the micromolar range against several cancer types, including leukemia and breast cancer .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains is currently under exploration, with initial results indicating potential as an antimicrobial agent.
Case Studies and Experimental Data
A series of studies have evaluated the pharmacokinetics and biological efficacy of this compound:
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. For example, efficacy trials in mice infected with T.brucei demonstrated significant reductions in parasite load following administration of the compound .
- Pharmacokinetics : Following subcutaneous administration, the compound exhibited a bioavailability of approximately 74% with a half-life of about 1 hour, indicating favorable absorption characteristics for therapeutic applications .
Comparative Analysis
To further contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(1-Aminoethyl)pyridine | Pyridine derivative | Moderate anti-cancer properties |
| 4-(2-Diethylaminoethylamino)quinoline | Quinoline derivative | Stronger anti-cancer effects |
| This compound | Benzonitrile derivative | Promising anti-cancer and antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
